4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
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Overview
Description
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound characterized by its pyrazole ring structure, which includes a chlorine atom at the fourth position, a methyl group at the first position, and a carbonyl chloride group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Acylation Reactions: The carbonyl chloride group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Catalysts: Often used to facilitate the reactions, such as Lewis acids.
Major Products:
Esters and Amides: Formed from the reaction with alcohols and amines.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is crucial for its role in organic synthesis and the development of new compounds .
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methylpyrazole
Comparison: 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in acylation reactions and the synthesis of esters and amides .
Biological Activity
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative characterized by its unique chemical structure, which includes a chloro substituent and a carbonyl chloride functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C6H6Cl2N2O, with a molecular weight of 193.03 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms and a carbonyl chloride group, which enhances its reactivity in synthetic applications.
Property | Value |
---|---|
Molecular Formula | C₆H₆Cl₂N₂O |
Molecular Weight | 193.03 g/mol |
Functional Groups | Chloro, Carbonyl Chloride |
Biological Activity
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, related compounds provide insights into its potential effects.
Anticancer Activity :
Studies on similar pyrazole derivatives have shown that they can induce apoptosis in cancer cells. For instance, certain pyrazole derivatives were reported to inhibit cell proliferation by affecting the cell cycle and activating apoptotic pathways.
Antimicrobial Effects :
Pyrazoles have been explored for their antimicrobial properties. A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives indicated significant antifungal activity against various phytopathogenic fungi . While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Case Studies
-
Antifungal Activity :
A series of pyrazole derivatives were synthesized and tested for antifungal activity, demonstrating effective inhibition against several fungal strains. The structure-activity relationship (SAR) indicated that modifications at the pyrazole ring could enhance antifungal potency . -
Anticancer Mechanisms :
Research on related pyrazoles demonstrated their ability to disrupt the cell cycle in cancer cells, particularly through the activation of p27 levels and induction of apoptosis. This suggests that this compound may exhibit similar mechanisms.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled production with high purity levels. Its applications extend beyond pharmaceuticals into agriculture as potential pesticides or herbicides due to the bioactive nature of pyrazoles .
Properties
IUPAC Name |
4-chloro-2-methylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUBRBFBPOSJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663117 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157142-50-2 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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